Stearidonic Acid N-Succinimide
Description
Introduction to Stearidonic Acid N-Succinimide
This compound (SDA-NHS) is a synthetic derivative of stearidonic acid (SDA), a plant-based ω-3 fatty acid, chemically modified with an N-hydroxysuccinimide (NHS) ester group. This compound has emerged as a specialized reagent in biochemical research, particularly in lipid metabolism, protein modification, and bioconjugation studies.
Chemical Identity and Classification
This compound is classified as a fatty acid ester with the IUPAC name (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate (CAS 1798396-63-0). Its molecular formula is C₂₂H₃₁NO₄ , and it has a molecular weight of 373.5 g/mol. Structurally, it consists of a stearidonic acid backbone conjugated to an NHS ester group, enabling covalent attachment to primary amines under mild conditions.
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₃₁NO₄ | |
| Molecular Weight | 373.5 g/mol | |
| CAS Number | 1798396-63-0 | |
| Structural Features | NHS ester linked to SDA chain | |
| Solubility | Chloroform, ethyl acetate |
Historical Development in Biochemical Research
The synthesis of NHS esters for lipid modification dates to the 1970s, when fatty acyl esters of N-hydroxysuccinimide were first used to synthesize ceramides via direct N-acylation of sphingenine. While stearidonic acid itself has been studied for its role in ω-3 fatty acid metabolism since the 1990s, the development of SDA-NHS ester as a reagent is a more recent advancement. This compound leverages the reactivity of NHS esters to enable precise functionalization of biomolecules, expanding applications in lipidomics and drug delivery.
Relationship to Omega-3 Fatty Acid Biochemistry
Stearidonic acid (SDA) is a ω-3 fatty acid precursor to eicosapentaenoic acid (EPA), synthesized from α-linolenic acid (ALA) via delta-6 desaturase. The NHS ester modification enhances its utility in biochemical assays:
- EPA Biosynthesis : SDA is more efficient than ALA in converting to EPA, making it a valuable substrate for studying ω-3 metabolism.
- Lipid Modification : The NHS group facilitates covalent attachment to proteins or lipids, enabling the creation of lipidated probes or therapeutic carriers.
- Adipocyte Regulation : Unmodified SDA suppresses adipocyte differentiation by downregulating PPARγ and C/EBPα transcription factors, suggesting potential applications in obesity research.
Table 2: Comparative Efficiency of SDA and ALA in EPA Production
| Fatty Acid | Conversion to EPA | Key Mechanism | Source |
|---|---|---|---|
| SDA | High | Delta-6 desaturase bypass | |
| ALA | Low | Requires multiple steps |
Current Research Significance
SDA-NHS ester has gained traction in three primary areas:
Lipid-Protein Bioconjugation
The NHS ester group enables site-specific modification of proteins or peptides, as demonstrated in the synthesis of stearyl protamine (SP) for gene delivery. SDA-NHS ester could similarly enhance lipid-based carriers for targeted drug release, leveraging the anti-inflammatory properties of ω-3 fatty acids.
ω-3 Enrichment Studies
Research focuses on using SDA-NHS ester to track lipid metabolism or engineer ω-3-enriched biomolecules. For example, SDA supplementation increases EPA-derived oxylipins in human plasma, suggesting its utility in studying ω-3 signaling pathways.
Therapeutic Applications
While direct therapeutic use remains unexplored, SDA-NHS ester may serve as a precursor in developing lipid-based therapeutics for metabolic disorders. Its role in suppressing adipocyte differentiation aligns with strategies to combat obesity-related diseases.
Table 3: Emerging Applications of SDA-NHS Ester
Properties
CAS No. |
1798396-63-0 |
|---|---|
Molecular Formula |
C22H31NO4 |
Molecular Weight |
373.493 |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C22H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3/b4-3-,7-6-,10-9-,13-12- |
InChI Key |
ANGVBRBDKGAMLQ-LTKCOYKYSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Steps
The mechanism involves two sequential steps:
-
Activation of the carboxylic acid : The halophosphoric acid ester reacts with the carboxylic acid to form a mixed anhydride intermediate.
-
NHS incorporation : The intermediate undergoes nucleophilic substitution with NHS, yielding the succinimidyl ester and a phosphate byproduct.
Critical variables influencing the reaction include:
-
Solvent : Polar aprotic solvents (e.g., acetone, ethyl acetate) enhance reactivity,
-
Molar ratios : A slight excess of NHS (1.1–1.2 equivalents) ensures complete conversion.
| Carboxylic Acid | Solvent | Base | Temperature (°C) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 4-Toluic acid | Ethyl acetate | Triethylamine | 35 | 94 | 176–180 (dec.) |
| Quinaldic acid | Acetone | Sodium hydrogencarbonate | 40 | 91 | 193–196 (dec.) |
| Z-Phenylalanine | Ethyl acetate | Sodium hydrogencarbonate | 50 | 54 | 82–84 |
| Acrylic acid | Acetone | Sodium hydrogencarbonate | 50 | 65 | 63–68 |
These data indicate that sodium hydrogencarbonate in acetone at 50°C consistently achieves high yields (65–94%) for aromatic and unsaturated carboxylic acids, suggesting its suitability for stearidonic acid.
Optimization of Reaction Parameters
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
-
Acetone : Facilitates rapid NHS activation but may require higher temperatures (50°C) for complete conversion.
-
Ethyl acetate : Ideal for heat-sensitive substrates due to its lower boiling point (77°C).
-
Acetonitrile : Enhances solubility of hydrophobic carboxylic acids but complicates purification.
For stearidonic acid, a long-chain unsaturated fatty acid, ethyl acetate is recommended to balance solubility and ease of isolation.
Role of the Base
-
Triethylamine : Effective for reactions requiring mild conditions but may form emulsions during workup.
-
Sodium hydrogencarbonate : Preferred for large-scale synthesis due to ease of removal via aqueous extraction.
-
N-Methylmorpholine : Minimizes side reactions in sterically hindered systems.
Sodium hydrogencarbonate is empirically superior for fatty acid derivatives, as evidenced by the 94% yield for 4-toluic acid.
Temperature and Reaction Time
-
Low temperatures (0°C–25°C) : Reduce side reactions but prolong reaction times (24–72 hours).
-
Elevated temperatures (50°C–100°C) : Accelerate kinetics but risk decomposition of heat-labile substrates.
A stepwise protocol —initial activation at 50°C followed by cooling to 20°C—optimizes both yield and purity.
Challenges in Purification of this compound
The hydrophobic nature of stearidonic acid necessitates tailored purification strategies:
-
Liquid-liquid extraction : Sequential washing with acidic and basic aqueous solutions removes unreacted NHS and phosphate byproducts.
-
Recrystallization : Methyl tert-butyl ether or diisopropyl ether effectively isolate the product as a crystalline solid.
-
Chromatography : Reserved for analytical-scale purification due to cost inefficiencies.
Scalability and Industrial Considerations
The patent’s one-pot methodology is inherently scalable, with demonstrated success in multi-gram syntheses. Key considerations for industrial adoption include:
-
Continuous flow reactors : Minimize batch variability and improve heat transfer.
-
Green chemistry principles : Replacement of chlorinated solvents (e.g., dichloromethane) with ethyl acetate or acetone aligns with sustainability goals.
Chemical Reactions Analysis
Types of Reactions: Stearidonic Acid N-Succinimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted succinimides and stearidonic acid derivatives .
Scientific Research Applications
Scientific Research Applications
-
Neuroprotection
- A significant study demonstrated that stearidonic acid exerts neuroprotective effects against amyloid-beta-induced neurotoxicity in rat hippocampal cells. It was shown to effectively convert to EPA within these cells, thereby mitigating oxidative stress and apoptosis caused by amyloid-beta exposure. This suggests its potential use as a dietary supplement for Alzheimer's disease prevention .
- Lipid Metabolism
-
Synthesis of Bioconjugates
- Stearidonic Acid N-Succinimide is utilized in the synthesis of lipid-amino acid conjugates. These conjugates are explored for their therapeutic potential in treating disorders related to dysfunctional lipid metabolism and insulin sensitivity . The succinimide moiety facilitates the formation of stable conjugates with amino acids, enhancing the bioavailability of omega-3 fatty acids in clinical applications.
Case Studies
Potential Benefits
- Cognitive Health : The neuroprotective properties suggest that stearidonic acid could be beneficial in preventing neurodegenerative diseases.
- Cardiovascular Health : Its ability to modulate lipid levels could aid in reducing cardiovascular risks associated with high cholesterol and triglycerides.
- Metabolic Disorders : The compound's role in improving insulin sensitivity highlights its potential as a therapeutic agent for diabetes management.
Mechanism of Action
The mechanism of action of Stearidonic Acid N-Succinimide involves its conversion to bioactive metabolites. Stearidonic acid is converted to eicosapentaenoic acid, which modulates cell membrane composition and signaling pathways. Succinimide derivatives interact with various enzymes and receptors, influencing cellular processes such as inflammation and apoptosis .
Comparison with Similar Compounds
Stearic Acid N-Hydroxysuccinimide Ester
- Structure: C22H39NO4 (CAS 14464-32-5), a saturated C18 fatty acid derivative.
- Reactivity : Exhibits lower hydrophilicity compared to stearidonic acid derivatives due to the absence of double bonds, limiting its use in aqueous-phase reactions.
- Applications: Primarily employed in lipid nanoparticle formulation and hydrophobic drug conjugation .
- Yield : Reported synthesis yields exceed 85% under optimized conditions .
Arachidic Acid N-Hydroxysuccinimide Ester
- Structure: C24H43NO4 (CAS 409.61 g/mol), a saturated C20 fatty acid ester.
- Reactivity : Similar to stearic acid derivatives but with extended alkyl chains, enhancing membrane permeability in drug delivery systems.
- Applications : Used in long-chain lipid conjugates for sustained-release therapeutics .
6-Maleimidohexanoic Acid N-Hydroxysuccinimide Ester
- Structure : C14H16N2O6 (CAS 55750-63-5), featuring a maleimide group for thiol-specific conjugation.
- Reactivity : Dual-functional (NHS and maleimide) allows sequential conjugation with amines and thiols, enabling site-specific protein labeling.
- Applications : Critical in antibody-drug conjugate (ADC) development .
Suberic Acid Bis(N-Hydroxysuccinimide Ester)
- Structure : C16H20N2O8 (CAS 68528-80-3), a homobifunctional crosslinker.
- Reactivity : Spacer length (11.4 Å) enables intermolecular crosslinking of proteins.
- Applications : Used in enzyme immobilization and structural biology studies .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : NHS esters of unsaturated fatty acids (e.g., stearidonic acid) show enhanced solubility in polar solvents compared to saturated analogs, improving reaction kinetics in aqueous environments .
- Biological Activity: Conjugates of stearidonic acid NHS ester with arginine derivatives demonstrated 2–3 fold increases in immunomodulatory activity in murine models compared to stearic acid analogs .
- Stability : NHS esters of polyunsaturated fatty acids exhibit shorter shelf lives due to oxidative susceptibility, necessitating storage under inert atmospheres .
Q & A
Q. What are the established synthetic methodologies for preparing Stearidonic Acid N-Succinimide, and how do reaction conditions influence yield?
this compound is typically synthesized via an esterification reaction between stearidonic acid and N-hydroxysuccinimide (NHS), often mediated by carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Key variables include molar ratios (e.g., 1:1.2 for acid:NHS), solvent choice (e.g., anhydrous DMF or dichloromethane), and reaction time (4–24 hours at 25–40°C). Side reactions, such as NHS hydrolysis, can reduce yield, necessitating inert atmospheres and moisture-free conditions . Characterization via FT-IR (e.g., C=O stretch at ~1800 cm⁻¹ for the succinimide ring) and NMR (disappearance of carboxylic acid proton signals) confirms successful synthesis .
Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?
Critical techniques include:
- FT-IR spectroscopy : To confirm ester bond formation and succinimide ring integrity.
- NMR spectroscopy : H and C NMR to verify the absence of unreacted carboxylic acid groups and quantify impurities.
- HPLC-MS : For purity assessment and detection of hydrolysis byproducts (e.g., free stearidonic acid).
- Thermogravimetric analysis (TGA) : To evaluate thermal stability, particularly for polymer applications .
Q. How does this compound’s reactivity compare to other fatty acid succinimides in bioconjugation?
this compound exhibits higher reactivity toward primary amines (e.g., lysine residues) due to its ω-3 unsaturated chain, which enhances solubility in organic-aqueous mixed solvents. Comparative studies with saturated analogs (e.g., stearic acid NHS ester) show faster conjugation kinetics but lower hydrolytic stability, requiring optimized pH (7.4–8.5) and short incubation times (≤2 hours) to minimize premature hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the hydrolytic stability of this compound in aqueous buffers?
Conflicting stability reports often arise from variations in buffer composition (e.g., phosphate vs. Tris), temperature, and residual nucleophiles (e.g., amines). To address this:
- Control experiments : Use UV-Vis spectroscopy (λ = 260–280 nm) to monitor NHS release over time.
- Buffer optimization : Include chelating agents (e.g., EDTA) to sequester metal ions that catalyze hydrolysis.
- Statistical replication : Perform triplicate trials under standardized conditions to assess reproducibility .
Q. What strategies improve the incorporation efficiency of this compound into polymeric matrices for drug delivery?
Enhancement methods include:
- Co-polymerization : Use acrylic acid N-succinimide esters as crosslinkers in chitosan hydrogels, as demonstrated in studies achieving >85% encapsulation efficiency via free-radical polymerization .
- Solvent optimization : Employ DMSO/water mixtures to balance solubility and reaction kinetics.
- Post-synthetic modification : Introduce spacer arms (e.g., PEG) to reduce steric hindrance during conjugation .
Q. How should researchers design experiments to evaluate the biocompatibility of this compound-modified biomaterials?
A tiered approach is recommended:
In vitro cytotoxicity : Use MTT assays on fibroblast (e.g., NIH/3T3) or endothelial cell lines, comparing viability at varying conjugate concentrations (0.1–100 μM).
Hemocompatibility : Assess hemolysis rates in whole blood models (≤5% hemolysis is acceptable).
In vivo degradation : Monitor inflammatory responses in rodent models via histopathology (e.g., macrophage infiltration scoring) .
Q. What computational tools are suitable for modeling this compound’s interaction with biomolecular targets?
- Molecular docking (AutoDock Vina) : Predict binding affinities to enzymes like cyclooxygenase-2 (COX-2), leveraging the ω-3 chain’s flexibility.
- MD simulations (GROMACS) : Simulate conjugate stability in lipid bilayers to guide drug delivery system design .
Data Interpretation and Reporting Guidelines
Q. How should contradictory results in thermal degradation studies of this compound-based polymers be addressed?
- Replicate experiments : Ensure consistent sample preparation (e.g., drying time, residual solvent removal).
- Cross-validate methods : Compare TGA data with differential scanning calorimetry (DSC) to distinguish decomposition phases.
- Report contextual factors : Detail humidity, heating rates, and sample mass to enable meta-analysis .
Q. What statistical frameworks are appropriate for analyzing dose-response data in conjugation efficiency studies?
Q. How can researchers ensure reproducibility when scaling up this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
